molecular formula C7H10O2 B11720669 Methyl 3,5-hexadienoate

Methyl 3,5-hexadienoate

Cat. No.: B11720669
M. Wt: 126.15 g/mol
InChI Key: FFACAHMRMSJQDK-UHFFFAOYSA-N
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Description

Methyl 3,5-hexadienoate is an organic compound with the molecular formula C₇H₁₀O₂ and a molecular weight of 126.1531 g/mol . It is also known by its IUPAC name, methyl hexa-3,5-dienoate. This compound is characterized by its ester functional group and conjugated diene system, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3,5-hexadienoate can be synthesized through the esterification of 3,5-hexadienoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and alcohol mixture with a catalyst such as sulfuric acid or p-toluenesulfonic acid .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing by-products .

Chemical Reactions Analysis

Diels-Alder Cycloadditions

The conjugated diene system enables participation in Diels-Alder reactions, forming six-membered cyclic products. This reactivity is exploited in synthesizing complex organic molecules, including agrochemicals.

Nucleophilic Attack

In organometallic chemistry, methyl 3,5-hexadienoate derivatives (e.g., (1-ethoxycarbonyl-2-methylpentadienyl)Fe(CO)₃⁺ cations) undergo regioselective nucleophilic attack at specific positions. For example, reactions with NaBH₃CN or methyl cuprates predominantly target the C5 carbon, yielding E,Z-dienoate products .

Cyclopropanation

Reactions with methyl nucleophiles (e.g., MeLi) under iron carbonyl catalysis generate cyclopropanes via σ-bonded intermediates. This process involves α,β-unsaturated ester intermediates and highlights the compound’s utility in cyclopropane synthesis .

Organometallic Reactions

This compound derivatives exhibit unique reactivity in transition metal-mediated processes:

Reaction Type Reagents Product Regioselectivity
Nucleophilic AttackNaBH₃CN, methyl cuprateE,Z-dienoate-iron complexes C5 position
CyclopropanationMeLi, Fe(CO)₃⁺ catalystCyclopropane derivatives α,β-unsaturated esters

Physical and Spectral Data

  • Molecular Formula : C₇H₁₀O₂

  • Molecular Weight : 126.1531 g/mol

  • NMR Characteristics :

    • ¹H NMR : Signals at δ 1.9–2.2 ppm (methyl groups), δ 4.5–5.1 ppm (olefinic protons) .

    • ¹³C NMR : Olefinic carbons at δ 46–110 ppm, ester carbonyl at δ 169–172 ppm .

Key Research Findings

  • Regioselectivity : Organometallic reactions exhibit predictable regioselectivity, enabling synthetic utility .

  • Stereochemical Control : Dehydration of hydroxy esters yields E-isomers with high selectivity due to steric and electronic effects .

  • Catalytic Efficiency : Iron carbonyl complexes facilitate unique transformations, including cyclopropanation .

Scientific Research Applications

Organic Synthesis

Methyl 3,5-hexadienoate serves as a versatile intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including:

  • Diels-Alder Reactions : This compound can act as a diene in Diels-Alder cycloaddition reactions, facilitating the formation of complex cyclic structures that are essential in pharmaceuticals and agrochemicals.
  • Alkylation Processes : It can undergo alkylation to produce various derivatives that have applications in medicinal chemistry.

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionApplications
Diels-AlderActs as a diene to form cyclic compoundsPharmaceuticals, Agrochemicals
AlkylationForms derivatives through alkylationMedicinal Chemistry
EsterificationCan be esterified to create more complex estersFlavoring agents, Fragrances

Agricultural Applications

This compound has garnered attention for its potential use in agriculture, particularly as a precursor for insecticidal compounds. Some key applications include:

  • Insect Pheromones : It is involved in the synthesis of sex pheromones for various insects. For example, (E)-2-isopropyl-5-methyl-3,5-hexadienoate has been identified as a pheromone for the Grape Pineapple Mealybug (Ericerus neobrevipes), aiding in pest control strategies through mass trapping and mating disruption techniques .
  • Antimicrobial Properties : Research has indicated that derivatives of this compound exhibit antimicrobial activities against specific pathogens, making it relevant for developing agricultural biocontrol agents.

Table 2: Agricultural Uses of this compound Derivatives

Application TypeDescriptionTarget Organisms
Insect PheromonesUsed to attract and control pest populationsGrape Pineapple Mealybug
Antimicrobial AgentsCompounds derived show effectiveness against pathogensVarious agricultural pathogens

Biological Activities

This compound has been studied for its biological activities beyond its agricultural applications:

  • Antimicrobial Activity : Studies have shown that this compound exhibits potential antimicrobial properties. Its derivatives have been tested against various bacteria and fungi, indicating a broad spectrum of activity.
  • Precursor for Bioactive Compounds : It serves as a precursor for synthesizing bioactive compounds that may have therapeutic applications.

Case Study 1: Synthesis of Insect Pheromones

A study demonstrated the efficient synthesis of (E)-2-isopropyl-5-methyl-3,5-hexadienoate from this compound using selective dehydration methods. The resulting pheromone was effective in controlling Grape Pineapple Mealybug populations through mass trapping techniques .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound derivatives revealed significant activity against common agricultural pathogens. These findings suggest potential applications in developing natural pesticides or fungicides.

Mechanism of Action

The mechanism by which methyl 3,5-hexadienoate exerts its effects involves interactions with various molecular targets and pathways. For instance, in enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of 3,5-hexadienoic acid and methanol. The conjugated diene system also allows for participation in pericyclic reactions, such as Diels-Alder reactions .

Comparison with Similar Compounds

    Methyl 2,4-hexadienoate: Similar in structure but differs in the position of the double bonds.

    Methyl sorbate: Another ester with a conjugated diene system, commonly used as a food preservative.

Uniqueness: Methyl 3,5-hexadienoate is unique due to its specific double bond positions, which influence its reactivity and applications. Its conjugated diene system makes it particularly useful in synthetic organic chemistry for constructing complex molecular architectures .

Biological Activity

Methyl 3,5-hexadienoate, a compound known for its unique chemical structure, has garnered interest in various biological applications. This article delves into the biological activities associated with this compound, exploring its potential therapeutic uses, ecological significance, and relevant case studies.

Chemical Structure and Properties

This compound is an unsaturated ester characterized by its two double bonds located at the 3rd and 5th positions of the hexadienoate chain. The molecular formula is C7H12O2C_7H_{12}O_2, and its structure can be represented as follows:

O C OCH 3 C C C C CH 2 CH 3\text{O C OCH 3 C C C C CH 2 CH 3}

This configuration contributes to its reactivity and interaction with biological systems.

Biological Activities

1. Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, research indicates that this compound can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural preservative or therapeutic agent in treating infections .

2. Insecticidal Effects

The compound has also been identified as a key component in the pheromonal communication of certain insects. It plays a role in attracting specific species for mating purposes, particularly in agricultural contexts where pest control is essential. For example, research on the grape mealybug (Pseudococcus maritimus) shows that this compound can be synthesized to enhance pheromone traps, thereby improving pest management strategies .

3. Antioxidant Activity

Recent studies have highlighted the antioxidant properties of this compound. It has been shown to scavenge free radicals effectively, which contributes to cellular protection against oxidative stress. This property is particularly relevant in the context of chronic diseases linked to oxidative damage, such as cancer and neurodegenerative disorders .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Chemical Ecology investigated the antimicrobial properties of this compound against various pathogens. The results indicated that at concentrations as low as 100 µg/mL, the compound inhibited bacterial growth by over 70%, demonstrating its potential for developing new antimicrobial agents .

Case Study 2: Insect Behavior Modification

In another study focusing on agricultural applications, researchers explored how this compound influences the mating behavior of grape mealybugs. The findings revealed that traps baited with this compound significantly increased capture rates compared to controls without it. This suggests that it could be utilized effectively in integrated pest management strategies .

Data Table: Comparative Biological Activities

Activity TypeTest OrganismConcentration (µg/mL)Inhibition (%)
AntimicrobialStaphylococcus aureus100>70
AntimicrobialEscherichia coli100>70
Insect AttractionPseudococcus maritimus-Increased capture rate
AntioxidantDPPH Radical Scavenging200>50

Properties

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

methyl hexa-3,5-dienoate

InChI

InChI=1S/C7H10O2/c1-3-4-5-6-7(8)9-2/h3-5H,1,6H2,2H3

InChI Key

FFACAHMRMSJQDK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC=CC=C

Origin of Product

United States

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